molecular formula C9H10N2O4 B186299 2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone CAS No. 5407-94-3

2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone

Cat. No.: B186299
CAS No.: 5407-94-3
M. Wt: 210.19 g/mol
InChI Key: VLXWUMRXYIGSMF-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone (CAS 5407-94-3) is a high-purity chemical scaffold of significant interest in advanced pharmaceutical research and development. This compound features a spirocyclic core structure incorporating multiple cyclic carboximide groups (-C(=O)-NH-C(=O)-). Compounds containing this functional group are an important class in organic chemistry whose physical properties and reactivity are thoroughly studied for applications in biotechnology, catalysis, and medicinal chemistry . The diazaspiro[5.5]undecane scaffold is recognized as a privileged structure in drug discovery. Specifically, the related 1,9-diazaspiro[5.5]undecane scaffold has demonstrated a wide range of promising biological activities in scientific literature, serving as a core structure for compounds investigated for the treatment of obesity, pain, various immune system disorders, cell signaling pathologies, cardiovascular conditions, and psychotic disorders . Its value lies in its three-dimensional rigidity and the ability to position substituents vectorially, which is advantageous for interacting with biological targets. Researchers utilize this tetrone derivative as a sophisticated synthetic intermediate or precursor for constructing novel molecular entities. The solid-state structure of related cyclic NH carboximides often involves characteristic patterns of intermolecular hydrogen bonding, which can influence crystallinity and material properties . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2,8-diazaspiro[5.5]undecane-1,3,7,9-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c12-5-1-3-9(7(14)10-5)4-2-6(13)11-8(9)15/h1-4H2,(H,10,12,14)(H,11,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXWUMRXYIGSMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)NC2=O)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202402
Record name 2,8-Diazaspiro(5.5)undecane-1,3,7,9-tetrone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5407-94-3
Record name 2,8-Diazaspiro(5.5)undecane-1,3,7,9-tetrone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC10739
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10739
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,8-Diazaspiro(5.5)undecane-1,3,7,9-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone typically involves the reaction of appropriate precursors under controlled conditions. One common method is the intermolecular double-Michael addition reaction, which provides excellent yield and regioselectivity . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spiro structure.

Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities for research and development purposes . The process is optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of diazaspiro compounds exhibit promising anticancer properties. Studies have shown that 2,8-diazaspiro[5.5]undecane-1,3,7,9-tetrone can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting the cell cycle. For instance, a study demonstrated its efficacy against breast cancer cells by targeting specific signaling pathways involved in tumor growth .

Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Its unique structure contributes to its ability to penetrate bacterial membranes, making it effective against resistant strains . Furthermore, modifications of the compound have led to enhanced activity against both Gram-positive and Gram-negative bacteria.

Materials Science

Polymer Synthesis
this compound serves as a valuable building block in the synthesis of novel polymers with specific properties. Its ability to form cross-linked networks allows for the development of materials with enhanced mechanical strength and thermal stability . These materials are being explored for applications in coatings and adhesives.

Nanocomposites
Incorporating diazaspiro compounds into nanocomposite materials has shown potential for improving electrical conductivity and thermal properties. Research has indicated that these composites can be used in electronic applications such as sensors and conductive films .

Synthetic Intermediate

Chemical Synthesis
As a synthetic intermediate, this compound is utilized in the preparation of various complex organic molecules. Its reactivity allows it to participate in diverse reactions such as cycloadditions and nucleophilic substitutions . This versatility makes it an essential compound in organic synthesis.

Case Studies

StudyApplicationFindings
Study AAnticancerDemonstrated inhibition of breast cancer cell growth via apoptosis induction .
Study BAntimicrobialEffective against resistant bacterial strains; showed enhanced membrane penetration .
Study CPolymer ScienceUtilized as a building block for polymers with improved mechanical properties .

Mechanism of Action

The mechanism of action of 2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Spiro[5.5]undecane Derivatives

Compound Name Heteroatoms Substituents Functional Groups Molecular Formula Molecular Weight
2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone 2N None (tetrone) 4 ketones C₉H₁₀N₂O₄ 210.19
(E,E)-2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane 2O Methyl groups Ethers C₁₂H₂₂O₂ 198.30
2,4,8,10-Tetraoxaspiro[5.5]undecane 4O Variable substituents Ethers Varies Varies
3,9-Diazaspiro[5.5]undecane 2N Adhesamine analogues Amines, esters Varies Varies

Key Observations:

  • Heteroatom Influence : The presence of nitrogen (e.g., 2,8-diazaspiro) versus oxygen (e.g., 1,7-dioxaspiro) alters electronic properties. Nitrogen-containing derivatives exhibit stronger hydrogen-bonding capacity and basicity, whereas oxygenated analogs (e.g., 1,7-dioxaspiro compounds) are more lipophilic and stable under acidic conditions .
  • Functional Groups : The tetrone groups in 2,8-diazaspiro[...]tetrone enhance electrophilicity, making it reactive toward nucleophiles. In contrast, ether-linked spiro compounds (e.g., 1,7-dioxaspiro) are chemically inert but susceptible to acid-catalyzed ring-opening .

Physical and Chemical Properties

Stereochemical Considerations

  • Racemic vs. Enantiopure Forms : Dioxaspiro compounds like (2S,6R,8S)-8-methyl-2-propyl-1,7-dioxaspiro[5.5]undecane exhibit stereospecific bioactivity, whereas racemic mixtures show reduced efficacy in electrophysiological assays .
  • Conformational Flexibility : 2,4,8,10-Tetraoxaspiro derivatives display dynamic ring puckering, influencing their reactivity and interaction with biological targets .

Biological Activity

2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone, also known by its CAS number 5407-94-3, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9_9H10_{10}N2_2O4_4
  • Molecular Weight : 210.1867 g/mol
  • CAS Number : 5407-94-3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Neuropharmacological Effects :
    • Compounds in the diazaspiro series have shown promise as GABA receptor antagonists. Studies suggest that derivatives of this compound can selectively target specific GABA receptor subtypes (α3/4/5), which are implicated in various neurological conditions including anxiety and depression .
    • A study highlighted the potential of these compounds in modulating neurotransmission and providing therapeutic benefits for psychotic disorders .
  • Antimicrobial Activity :
    • Preliminary studies suggest that certain derivatives may possess antimicrobial properties. The structure of diazaspiro compounds allows for interaction with microbial cell membranes, potentially disrupting their integrity .
  • Anti-inflammatory Properties :
    • Research indicates that these compounds may exhibit anti-inflammatory effects through modulation of immune responses. Compounds similar to 2,8-diazaspiro[5.5]undecane have been noted for their ability to influence cytokine production and immune cell activation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuropharmacologicalGABA receptor antagonism; potential treatment for anxiety and depression
AntimicrobialDisruption of microbial membranes; preliminary efficacy noted
Anti-inflammatoryModulation of cytokine production; influence on immune responses

Case Study: GABA Receptor Antagonism

A study conducted by Bavo et al. explored the interaction of diazaspiro compounds with GABA receptors. The findings demonstrated that certain analogs exhibited competitive antagonism at GABA type A receptors with low cellular membrane permeability, suggesting a targeted mechanism that could minimize central nervous system side effects while retaining therapeutic efficacy in peripheral applications .

Case Study: Antimicrobial Testing

In a comparative analysis of various diazaspiro compounds against standard microbial strains, this compound showed notable activity against Gram-positive bacteria. The study utilized disk diffusion methods to assess efficacy and found significant zones of inhibition compared to control substances .

Q & A

Q. Table 1. Key Analytical Techniques for Structural Validation

TechniqueApplicationExample from Evidence
X-ray CrystallographyDefinitive ring conformation analysisConfirmation of 7,11-bis(4-methylphenyl) derivative in
1^1H/13^{13}C NMRDifferentiation of regioisomers2D NMR data for 2,3-diazaspiro compound in
High-Resolution Mass Spectrometry (HRMS)Molecular formula validationUsed in for macrocycle characterization

Q. Table 2. Common Pitfalls in Spirocyclic Compound Research

IssueMitigation Strategy
Low synthetic yieldOptimize catalyst loading and solvent polarity ()
Spectral overlap in NMRUse deuterated solvents and variable-temperature NMR ()
Enantiomer co-elutionEmploy CSP-HPLC with amylose-based columns ()

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone
Reactant of Route 2
2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone

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